

2-Amino-5-fluorobenzamide CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-5-fluorobenzamide

Cat. No.: B107079

[Get Quote](#)

An In-depth Technical Guide to **2-Amino-5-fluorobenzamide**: A Core Moiety in Modern Drug Discovery

This guide provides an in-depth technical overview of **2-Amino-5-fluorobenzamide**, a pivotal chemical intermediate in pharmaceutical research and development. We will explore its fundamental properties, the strategic rationale for its use in medicinal chemistry, detailed synthetic protocols, and its application in the generation of high-value therapeutic agents, including quinazolinone derivatives and Poly(ADP-ribose) polymerase (PARP) inhibitors.

Core Compound Profile: 2-Amino-5-fluorobenzamide

2-Amino-5-fluorobenzamide (CAS No: 63069-49-8) is a fluorinated aromatic amide that serves as a versatile building block in organic synthesis.^[1] Its structure, featuring an aniline amine and a primary amide positioned ortho to each other on a fluorinated benzene ring, provides a unique combination of reactivity and physicochemical properties that are highly sought after in the design of bioactive molecules.

Data Presentation: Physicochemical & Spectroscopic Properties

The fundamental properties of **2-Amino-5-fluorobenzamide** are summarized below. This data is critical for its handling, reaction setup, and characterization.

Property	Value	Source(s)
CAS Number	63069-49-8	[2]
Molecular Formula	C ₇ H ₇ FN ₂ O	[2]
Molecular Weight	154.14 g/mol	[2]
Appearance	White to light yellow crystalline powder	[1]
Melting Point	143–150 °C	-
Solubility	Soluble in organic solvents (e.g., Ethanol, Acetone)	-
Purity (Typical)	>98% (HPLC)	-
Synonyms	5-Fluoroanthranilamide	-

Spectroscopic Signature Analysis:

While a dedicated public spectrum for this specific molecule is not readily available, its structure allows for predictable spectroscopic features based on analogous compounds.[3][4]

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (approx. 6.5-7.5 ppm), with splitting patterns influenced by the fluorine atom. Signals for the two amine protons (-NH₂) and the two amide protons (-CONH₂) would appear as broad singlets, typically downfield.
- IR Spectroscopy: The infrared spectrum would be characterized by strong N-H stretching bands for the primary amine and amide groups (approx. 3200-3500 cm⁻¹). A prominent C=O (amide I) stretching band would be visible around 1640-1680 cm⁻¹.[4] The C-F bond would exhibit a strong absorption in the 1100-1300 cm⁻¹ region.

The Strategic Role of Fluorine in Benzamide-Based Drug Design

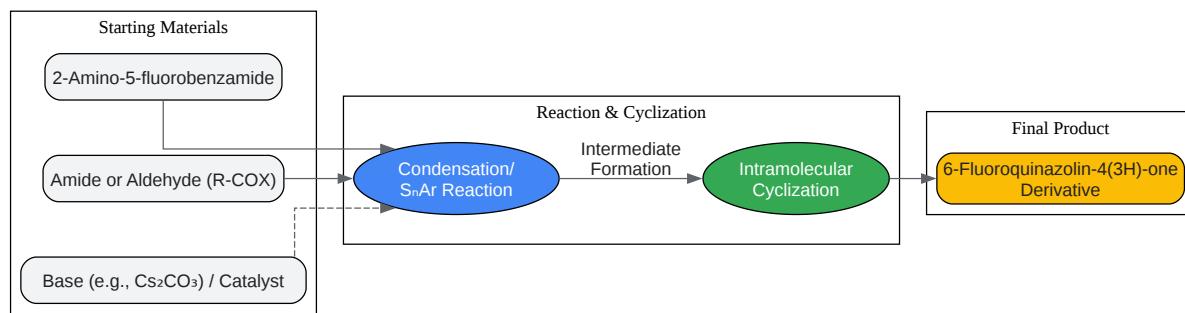
The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, a practice often referred to as "fluorine editing."^[5] The fluorine atom in **2-Amino-5-fluorobenzamide** is not merely a substitution; it is a strategic element that confers significant advantages.

- **Metabolic Stability:** The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can block common metabolic pathways, thereby increasing the half-life and bioavailability of a drug.^[6]
- **Enhanced Binding Affinity:** Fluorine's high electronegativity can modulate the electronic properties of the aromatic ring and participate in favorable intermolecular interactions (e.g., hydrogen bonds, dipole-dipole) within a target protein's active site, enhancing binding affinity and potency.^[7]
- **Lipophilicity and Membrane Permeation:** Strategic fluorination can increase the lipophilicity of a molecule, which can improve its ability to cross biological membranes and reach its intracellular target.^{[6][7]}

These principles are why fluorinated intermediates like **2-Amino-5-fluorobenzamide** are not just useful, but essential, for developing next-generation therapeutics.^[8]

Core Applications in Medicinal Chemistry

2-Amino-5-fluorobenzamide is a precursor to several important classes of heterocyclic compounds, most notably quinazolinones and inhibitors of the DNA repair enzyme PARP.


Synthesis of Quinazolinone Derivatives

The quinazolinone scaffold is a privileged structure in medicinal chemistry, found in numerous bioactive compounds with a broad range of activities, including antitumor, anti-inflammatory, and anticonvulsant properties.^[9] Ortho-aminobenzamides are ideal starting materials for constructing this bicyclic system.

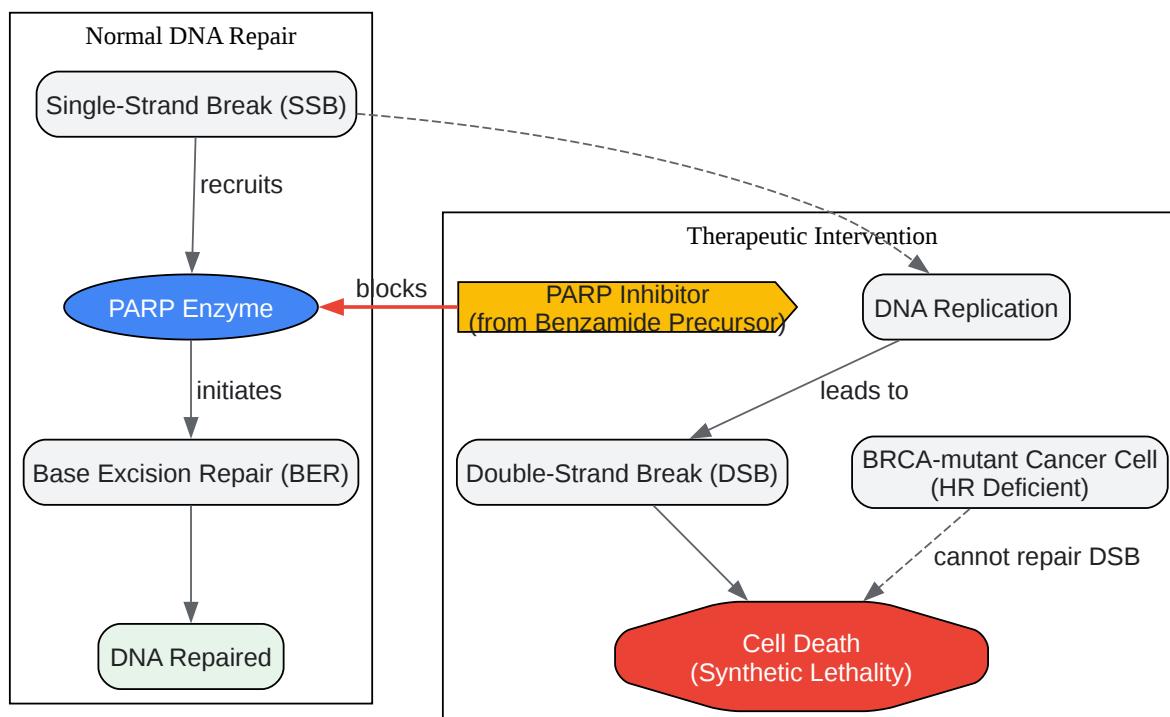
The reaction proceeds via a condensation and subsequent cyclization. A transition-metal-free method involves the base-promoted SNAr (Nucleophilic Aromatic Substitution) reaction of an ortho-fluorobenzamide with an amide, followed by intramolecular cyclization.^[10] This approach

leverages the reactivity of the ortho-amino and amide groups to efficiently form the quinazolinone core.

Mandatory Visualization: Quinazolinone Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of quinazolinones.


A Key Precursor for PARP Inhibitors

Poly(ADP-ribose) polymerases (PARP) are enzymes critical for DNA repair, particularly single-strand breaks (SSBs).^[11] In cancers with defects in other DNA repair pathways (like BRCA1/2 mutations), cells become highly dependent on PARP. Inhibiting PARP in these cells leads to an accumulation of DNA damage and cell death, a concept known as synthetic lethality.^{[12][13]}

The benzamide moiety is a foundational pharmacophore in many potent PARP inhibitors. It mimics the nicotinamide portion of NAD⁺, the natural substrate for PARP, allowing it to bind competitively to the enzyme's catalytic site and block its function.^[11] **2-Amino-5-fluorobenzamide** provides this essential benzamide core, with the fluorine atom available to

enhance potency and the amino group serving as a handle for further chemical elaboration to build out the full inhibitor structure.

Mandatory Visualization: PARP Inhibition & Synthetic Lethality

[Click to download full resolution via product page](#)

Caption: Mechanism of synthetic lethality via PARP inhibition.

Experimental Protocols: Self-Validating Systems

The following protocols are designed to be self-validating, incorporating in-process checks and clear endpoints to ensure reaction success and product purity.

Protocol 1: Synthesis of 2-Amino-5-fluorobenzamide

This protocol describes the conversion of the commercially available 2-amino-5-fluorobenzoic acid to the target benzamide. The choice of a carbodiimide coupling agent like EDC with HOBr is a standard, high-yield method for amide bond formation that minimizes side reactions.

- Objective: To synthesize **2-Amino-5-fluorobenzamide** from its corresponding carboxylic acid.
- Materials:
 - 2-Amino-5-fluorobenzoic acid (1.0 equiv)
 - N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 equiv)
 - Hydroxybenzotriazole (HOBr, 1.2 equiv)
 - Ammonium chloride (NH₄Cl, 1.5 equiv)
 - Diisopropylethylamine (DIPEA, 3.0 equiv)
 - Anhydrous Dimethylformamide (DMF)
 - Ethyl acetate (EtOAc)
 - Saturated aqueous sodium bicarbonate (NaHCO₃)
 - Brine
- Procedure:
 - Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-amino-5-fluorobenzoic acid (1.0 equiv), EDC·HCl (1.2 equiv), and HOBr (1.2 equiv).
 - Solvation: Dissolve the solids in anhydrous DMF (approx. 0.2 M concentration relative to the acid). Stir the mixture at 0 °C (ice bath) for 15 minutes. Causality: This pre-activates

the carboxylic acid by forming an active ester with HOBr, which is more reactive and less prone to racemization.

- Amine Addition: In a separate flask, dissolve ammonium chloride (1.5 equiv) in a minimal amount of water and add DIPEA (3.0 equiv) and DMF. Add this solution to the activated acid mixture dropwise at 0 °C. Causality: DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and the ammonium chloride, liberating free ammonia in situ for the reaction.
- Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 Hexane:EtOAc eluent. The disappearance of the starting acid spot and the appearance of a new, typically higher R_f product spot indicates completion.
- Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
- Purification: Wash the combined organic layers sequentially with saturated NaHCO₃ solution (to remove unreacted acid and HOBr), water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Final Product Isolation: The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield **2-Amino-5-fluorobenzamide** as a solid.

Protocol 2: Synthesis of 2-Phenyl-6-fluoroquinazolin-4(3H)-one

This protocol demonstrates the use of **2-Amino-5-fluorobenzamide** to construct a quinazolinone ring, adapting a literature procedure.[10]

- Objective: To synthesize a model 6-fluoroquinazolinone derivative.
- Materials:

- **2-Amino-5-fluorobenzamide** (1.0 equiv)
- Benzamide (2.0 equiv)
- Cesium carbonate (Cs_2CO_3 , 2.5 equiv)
- Anhydrous Dimethyl sulfoxide (DMSO)
- Ethyl acetate (EtOAc)
- Water
- Procedure:
 - Reaction Setup: To a sealable reaction tube equipped with a magnetic stir bar, add **2-Amino-5-fluorobenzamide** (1.0 equiv), benzamide (2.0 equiv), and cesium carbonate (2.5 equiv).
 - Solvation: Add anhydrous DMSO (approx. 0.25 M) under a nitrogen atmosphere.
 - Heating: Seal the tube and heat the reaction mixture to 135 °C in an oil bath for 24 hours.
Causality: High temperature is required to drive the $\text{S}_{\text{n}}\text{Ar}$ and subsequent dehydration/cyclization steps. Cs_2CO_3 is a strong base effective in promoting these transformations in polar aprotic solvents like DMSO.
 - Monitoring (Self-Validation): After cooling, a small aliquot can be taken, diluted with EtOAc, and analyzed by TLC or LC-MS to confirm the formation of the product and consumption of the starting material.
 - Workup: Cool the reaction mixture to room temperature and pour it into a mixture of water and ethyl acetate. Separate the layers.
 - Extraction: Extract the aqueous phase two more times with ethyl acetate.
 - Purification: Combine the organic layers, wash with brine, dry over Na_2SO_4 , filter, and concentrate under reduced pressure.

- Final Product Isolation: Purify the crude residue by column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) or recrystallization to yield the pure 2-phenyl-6-fluoroquinazolin-4(3H)-one.

Safety & Handling

As a laboratory chemical, **2-Amino-5-fluorobenzamide** must be handled with appropriate precautions.

- Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
- Handling: Avoid creating dust. Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry place (recommended 2–8 °C), protected from light and moisture.

Conclusion

2-Amino-5-fluorobenzamide is more than a simple chemical intermediate; it is a strategically designed building block that provides access to complex and biologically relevant scaffolds. Its fluorinated benzamide core is central to the development of potent therapeutics, particularly in oncology through the synthesis of quinazolinone-based kinase inhibitors and next-generation PARP inhibitors. The robust synthetic routes and clear structure-activity rationale make it an invaluable tool for researchers, scientists, and drug development professionals aiming to innovate at the forefront of medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 2-Amino-5-fluorobenzamide | C7H7FN2O | CID 10241003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Fluorobenzamide(445-28-3) 1H NMR spectrum [chemicalbook.com]
- 4. 2-Amino-5-chlorobenzamide [webbook.nist.gov]
- 5. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbino.com]
- 7. nbinno.com [nbino.com]
- 8. bocsci.com [bocsci.com]
- 9. Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rational design, synthesis and biological evaluation of dual PARP-1/2 and TNKS1/2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Amino-5-fluorobenzamide CAS number and molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b107079#2-amino-5-fluorobenzamide-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com